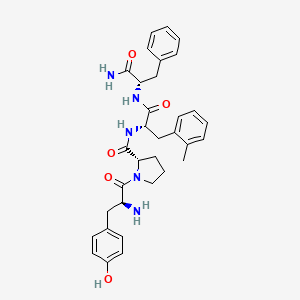

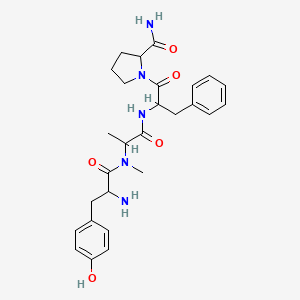

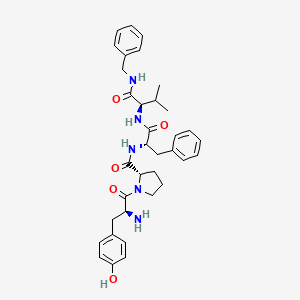

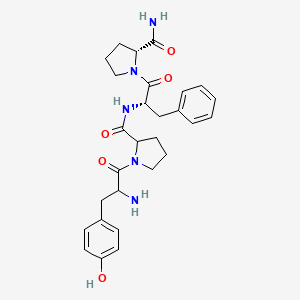

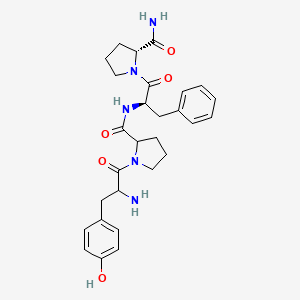

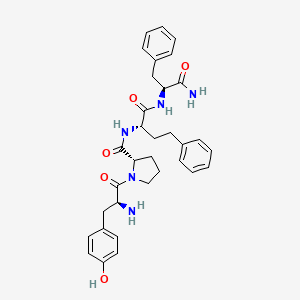

Tyr-Pro-L-Phe-D-Pro-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

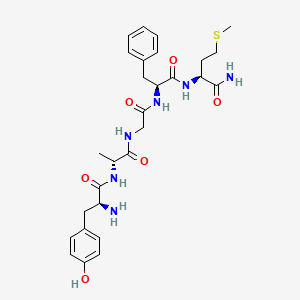

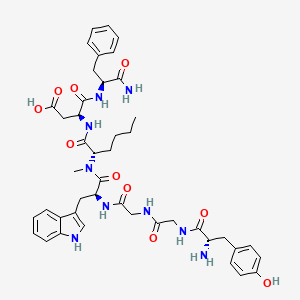

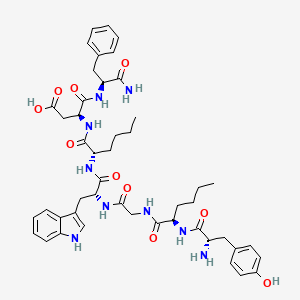

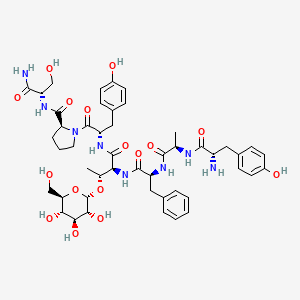

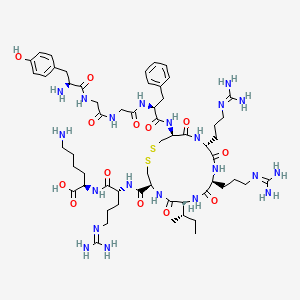

Tyr-Pro-L-Phe-D-Pro-NH2 ist ein synthetisches Tetrapeptid, das aufgrund seiner potenziellen biologischen Aktivitäten Interesse geweckt hat. Diese Verbindung besteht aus den Aminosäuren Tyrosin, Prolin, Phenylalanin und Prolin, wobei letzteres in der D-Konfiguration vorliegt. Das Vorhandensein von D-Prolin am C-terminalen Ende ist ein bemerkenswertes Merkmal, das die biologische Aktivität und Stabilität der Verbindung beeinflussen kann.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise mittels Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Anlagerung der ersten Aminosäure: Die erste Aminosäure, typischerweise Tyrosin, wird an das Harz gebunden.

Entschützung und Kopplung: Die Schutzgruppe an der Aminosäure wird entfernt und die nächste Aminosäure (Prolin) wird unter Verwendung eines Kopplungsreagenzes wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Wiederholung: Die Entschützungsschritte und die Kopplung werden für die restlichen Aminosäuren (Phenylalanin und D-Prolin) wiederholt.

Spaltung und Entschützung: Das vollständige Peptid wird unter Verwendung eines Reagenzes wie Trifluoressigsäure (TFA) vom Harz abgespalten und entschützt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie this compound erfolgt häufig unter Verwendung automatisierter Peptidsynthesizer, die SPPS verwenden. Diese Maschinen optimieren den Syntheseprozess, so dass Peptide mit hoher Reinheit und Ausbeute effizient produziert werden können. Zusätzlich werden Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, um die Qualität des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-L-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, typically tyrosine, is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for the remaining amino acids (phenylalanine and D-proline).

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of peptides with high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-Pro-L-Phe-D-Pro-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in modifizierten Versionen des Peptids vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter kontrollierten Bedingungen verwendet werden, um Tyrosinreste zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können zur Reduktion von Disulfidbrücken verwendet werden.

Substitution: Die Aminosäuresubstitution kann mit SPPS erreicht werden, indem während des Syntheseprozesses verschiedene geschützte Aminosäuren eingebaut werden.

Wichtige gebildete Produkte

Oxidation: Die Oxidation von Tyrosin kann zur Bildung von Dityrosin oder anderen oxidativen Derivaten führen.

Reduktion: Reduktionsreaktionen führen typischerweise zur Spaltung von Disulfidbrücken, was zu linearen Peptiden führt.

Substitution: Substitutionsreaktionen ergeben Peptid-Analoga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-L-Phe-D-Pro-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter Rezeptorbindung und Signaltransduktion.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, wie z. B. analgetische Eigenschaften aufgrund seiner strukturellen Ähnlichkeit mit Opioidpeptiden.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten verwendet und als Referenzstandard in analytischen Techniken.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Opioidrezeptoren. Das Vorhandensein des D-Prolinrests kann die Stabilität und Affinität des Peptids für diese Rezeptoren erhöhen. Nach der Bindung an den Rezeptor kann das Peptid Signaltransduktionswege modulieren, was zu verschiedenen biologischen Effekten führt, wie z. B. Analgesie.

Wirkmechanismus

The mechanism of action of Tyr-Pro-L-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of the D-proline residue can enhance the peptide’s stability and affinity for these receptors. Upon binding to the receptor, the peptide can modulate signal transduction pathways, leading to various biological effects, such as analgesia.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

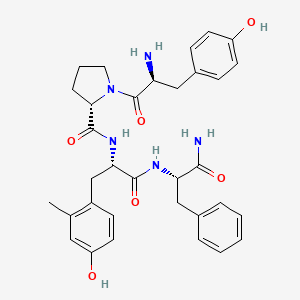

Morphiceptin (Tyr-Pro-Phe-Pro-NH2): Ein Nicht-Enkephalin-Peptid, das ein Opioidagonist ist, der hochselektiv für mu-Opiatrezeptoren ist.

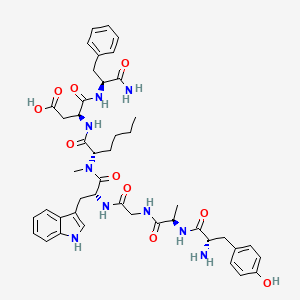

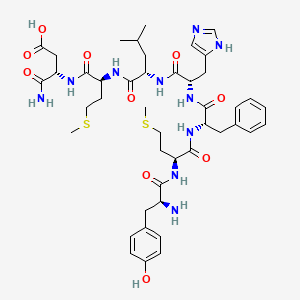

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2): Ein potenter Delta-Opioidagonist.

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2): Ein wirksames analgetisches Peptid.

Einzigartigkeit

Tyr-Pro-L-Phe-D-Pro-NH2 ist einzigartig durch das Vorhandensein des D-Prolinrests, der die biologische Aktivität und Stabilität im Vergleich zu ähnlichen Peptiden erheblich beeinflussen kann. Dieses Strukturmerkmal kann die Resistenz des Peptids gegen enzymatischen Abbau erhöhen und seine Rezeptorbindungsaffinität verbessern.

Eigenschaften

Molekularformel |

C28H35N5O5 |

|---|---|

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23+,24?/m0/s1 |

InChI-Schlüssel |

LSQXZIUREIDSHZ-JULQRDMDSA-N |

Isomerische SMILES |

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)